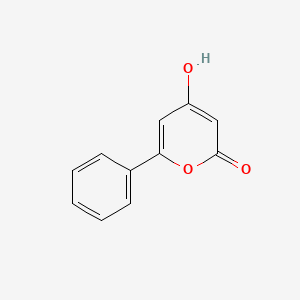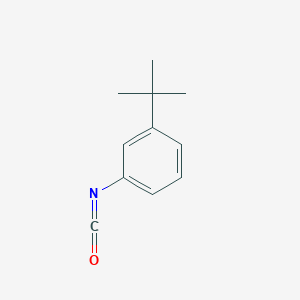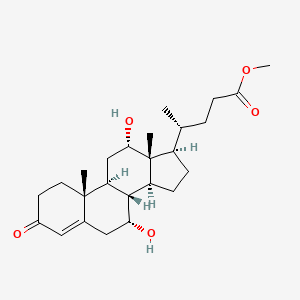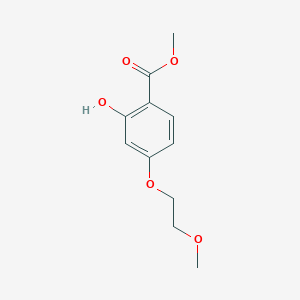
4-Bromo-2-(difluoromethoxy)benzoic acid
Overview
Description
4-Bromo-2-(difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It is an organic compound with a chemical formula C8H5BrF2O3.
Synthesis Analysis
The synthesis of this compound involves several methods. One common method is the reaction of 2-fluorobenzoic acid with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron (III) chloride . Another method involves the preparation of a solution, addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula F2CHOC6H4CO2H . The molecular weight of this compound is 188.13 .Chemical Reactions Analysis
This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 169-171 °C . The compound is white to pale cream in appearance .Scientific Research Applications
Crystallography
- Comparison of Crystal Structures : The crystal structures of derivatives of bromo-hydroxy-benzoic acid, including compounds similar to 4-Bromo-2-(difluoromethoxy)benzoic acid, have been analyzed. These compounds form two-dimensional architectures primarily through hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Vibrational Analysis and Chemical Reactivity
- Density Functional Theory (DFT) Study : A DFT study on similar compounds explored the structure and molecular parameters, reactivity descriptors, and the influence of solvents on reactivity parameters. This study also investigated vibrational aspects and non-linear optical properties (Yadav et al., 2022).
Organic Synthesis and Chemical Interactions
- Halogen Bonds in Bromobenzoic Acid : Research has shown that halogen bonds, particularly Br⋯Br interactions, play a significant role in the crystal structure and properties of bromobenzoic acid derivatives. The strength of these interactions is influenced by the presence of methoxy-substituents (Raffo et al., 2016).
- Synthesis of γ-Lactones : A method involving 2-(1-bromoalkyl) benzoic acids, similar to the compound of interest, was developed for synthesizing γ-lactones, indicating potential applications in organic synthesis (Khan et al., 2003).
Miscellaneous Applications
- Supramolecular Chemistry : Studies involving bromo-substituted benzoic acids have explored their role in forming complex structures with metals, demonstrating the utility of these compounds in designing new materials and studying chemical interactions (Carter & Cahill, 2015).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(difluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . This compound interacts with enzymes such as d-amino acid oxidase inhibitors, which are crucial in the metabolism of amino acids . The nature of these interactions involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it affects cellular signaling by interacting with receptors and enzymes involved in signal transduction, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. This interaction can result in the modulation of metabolic pathways and cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications, which can enhance its efficacy and specificity in modulating cellular processes.
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZLXDPXWIKMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-25-6 | |
| Record name | 4-bromo-2-(difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)


![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)





![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)

![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)


